molecular formula C36H68O4 B1162297 5-(oleoyloxy)octadecanoicacid

5-(oleoyloxy)octadecanoicacid

Cat. No.: B1162297
M. Wt: 564.9 g/mol
InChI Key: FQZBGGYKEFIGPO-MSUUIHNZSA-N
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Description

5-OAHSA (5-Oleoyl-9-hydroxystearic acid) belongs to a class of lipids known as “fatty acid esters of hydroxy fatty acids” (FAHFAs). These novel endogenous lipids were discovered in mammalian adipose tissue and blood plasma. Structurally, 5-OAHSA consists of oleic acid (C18:1) esterified to the fifth carbon of hydroxy stearic acid (C18:0) . Notably, 5-OAHSA has been associated with anti-diabetic and anti-inflammatory effects .

Preparation Methods

Synthetic Routes: The synthetic preparation of 5-OAHSA involves esterification of oleic acid with hydroxy stearic acid. Specific reaction conditions and catalysts may vary, but the general approach is to react the carboxylic acid group of oleic acid with the hydroxyl group of hydroxy stearic acid.

Industrial Production:

Chemical Reactions Analysis

Reactions: 5-OAHSA can undergo various chemical reactions, including:

  • Esterification: Formation of the ester bond between oleic acid and hydroxy stearic acid.
  • Hydrolysis: Breakdown of the ester bond to regenerate the individual fatty acids.
  • Oxidation and Reduction: Potential reactions involving the unsaturated oleic acid moiety.
  • Substitution: Possible modifications at the hydroxyl group or the carboxylic acid group.
Common Reagents and Conditions:
  • Esterification: Typically catalyzed by acid or base.
  • Hydrolysis: Acidic or alkaline conditions.
  • Oxidation/Reduction: Various oxidizing or reducing agents.
  • Substitution: Reagents specific to the desired modification.

Major Products: The major product of the esterification reaction is 5-OAHSA itself. Hydrolysis would yield oleic acid and hydroxy stearic acid.

Scientific Research Applications

5-OAHSA has garnered interest in several scientific fields:

    Metabolism Research: Investigating its role in lipid metabolism and insulin sensitivity.

    Inflammation and Diabetes: Studying its anti-inflammatory and anti-diabetic effects.

    Biomarker Discovery: Exploring its potential as a biomarker for metabolic disorders.

Mechanism of Action

The precise mechanism by which 5-OAHSA exerts its effects remains an active area of research. It likely involves interactions with cellular receptors, signaling pathways, and metabolic processes.

Properties

Molecular Formula

C36H68O4

Molecular Weight

564.9 g/mol

IUPAC Name

5-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16-

InChI Key

FQZBGGYKEFIGPO-MSUUIHNZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Synonyms

5-(oleoyloxy)octadecanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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